(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzaldehyde and 4-morpholin-4-yl-3-nitrobenzaldehyde. The key steps in the synthesis may include:
Aldol Condensation: This step involves the reaction of the aldehyde groups with a suitable base to form the enone structure.
Nitrile Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile: Lacks the nitro group, which may affect its reactivity and applications.
(E)-2-(3,4-dichlorophenyl)-3-(4-piperidin-4-yl-3-nitrophenyl)prop-2-enenitrile: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.
Uniqueness
(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both the morpholine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-16-3-2-14(11-17(16)21)15(12-22)9-13-1-4-18(19(10-13)24(25)26)23-5-7-27-8-6-23/h1-4,9-11H,5-8H2/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRFQAYIUYITQD-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C(C#N)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C(/C#N)\C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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